3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-iodo-3-methylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFDTWLACHQDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1I)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201257826 |

Source

|

| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006508-22-0 |

Source

|

| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006508-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Value of a Versatile Pyrazole Intermediate

An In-depth Technical Guide to the Synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, a valuable heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind methodological choices, ensuring a reproducible and scalable process.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. The target molecule, 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, is of particular interest for several reasons:

-

The 4-Iodo Group: This functionality serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura and Sonogashira, which are fundamental in modern drug discovery for creating complex molecular architectures.[3][4]

-

The Propanenitrile Side-Chain: The cyano group is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5] This moiety is present in various pharmaceuticals and can be a key interacting element with biological targets.[6]

-

The N-1 Alkylation: The specific placement of the propanenitrile chain on the N-1 position of the pyrazole ring is crucial for defining the molecule's three-dimensional shape and interaction profile. Aza-Michael additions provide a reliable method for achieving this regioselectivity.[7][8]

This guide details an efficient two-step synthetic sequence, beginning with the regioselective iodination of a commercially available precursor, followed by a base-catalyzed aza-Michael addition to append the propanenitrile side-chain.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations: the formation of the key iodinated intermediate and its subsequent alkylation.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 4-Iodo-3-methyl-1H-pyrazole (Intermediate 1)

Principle and Rationale

The initial step focuses on the regioselective iodination of 3-methyl-1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C-4 position is the most nucleophilic and sterically accessible site, leading to highly regioselective substitution.[9][10]

Several methods exist for the iodination of pyrazoles.[11] We have selected a protocol utilizing N-Iodosuccinimide (NIS) as the iodine source. This choice is predicated on several factors:

-

Expertise & Experience: NIS is a mild, easy-to-handle, and crystalline solid electrophilic iodinating agent, which avoids the use of elemental iodine and strong oxidizers that can lead to side reactions.[12][13]

-

Trustworthiness: The reaction is known to be high-yielding and highly regioselective for the 4-position of the pyrazole core, minimizing the formation of isomeric impurities and simplifying purification.[3][13]

-

Authoritative Grounding: The use of NIS for the iodination of pyrazoles is a well-documented and standard procedure in heterocyclic chemistry.[12][13]

Experimental Protocol: Iodination of 3-Methyl-1H-pyrazole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Methyl-1H-pyrazole[14] | 1.0 | 82.10 | (e.g., 8.21 g) |

| N-Iodosuccinimide (NIS) | 1.1 | 224.98 | (e.g., 24.75 g) |

| Acetonitrile (Solvent) | - | 41.05 | (e.g., 200 mL) |

Procedure:

-

To a stirred solution of 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by a wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-iodo-3-methyl-1H-pyrazole as a solid.

Part II: Synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Principle and Rationale

This step involves the N-alkylation of the 4-iodo-3-methyl-1H-pyrazole intermediate with acrylonitrile via an aza-Michael addition. This reaction is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (or its analogue, like a nitrile).[8][15]

The key to this transformation is the activation of the pyrazole nitrogen:

-

Expertise & Experience: The N-H proton of the pyrazole is weakly acidic. A base is required to deprotonate it, forming a pyrazolate anion which is a much stronger nucleophile. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a soft base that exhibits good solubility in many organic solvents and is highly effective in promoting Michael additions.[8][15]

-

Trustworthiness: This method reliably produces the N-1 alkylated product. Alkylation at the N-2 position is generally disfavored due to steric hindrance from the adjacent methyl group at the C-3 position. This high regioselectivity is a hallmark of the Michael addition for substituted pyrazoles.[16]

-

Authoritative Grounding: The base-catalyzed aza-Michael addition of azoles to electron-deficient alkenes like acrylonitrile is a well-established and powerful method for C-N bond formation.[7][17]

Experimental Protocol: Aza-Michael Addition

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Iodo-3-methyl-1H-pyrazole | 1.0 | 207.99 | (e.g., 20.8 g) |

| Acrylonitrile | 1.5 | 53.06 | (e.g., 7.96 g) |

| Cesium Carbonate (Cs₂CO₃) | 1.5 | 325.82 | (e.g., 48.9 g) |

| Tetrahydrofuran (THF, Solvent) | - | 72.11 | (e.g., 250 mL) |

Procedure:

-

To a suspension of 4-iodo-3-methyl-1H-pyrazole (1.0 eq) and cesium carbonate (1.5 eq) in anhydrous THF, add acrylonitrile (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Experimental Workflow and Self-Validation

A robust synthesis relies on a self-validating system of in-process controls and final product verification.

Caption: A self-validating workflow for the synthesis.

-

In-Process Controls: Regular monitoring by TLC or LC-MS at each stage is critical. This allows for the precise determination of reaction completion, preventing the formation of byproducts from over-running the reaction and ensuring the starting material is fully consumed before proceeding.

-

Structural Confirmation: The identity of the intermediate and the final product must be unequivocally confirmed.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the molecular structure, confirming the regioselectivity of both the iodination (disappearance of the C4-H signal) and the N-alkylation (appearance of the propanenitrile signals and their integration).

-

Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and the final product, validating the successful incorporation of the iodo and propanenitrile groups.

-

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which is a critical parameter for its use in drug development and biological screening.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile. The strategy relies on well-established, high-yielding reactions: electrophilic iodination and aza-Michael addition. The resulting compound is a highly valuable and versatile intermediate, primed for further diversification through its iodo-substituent, making it an important asset for building libraries of novel compounds in the pursuit of new therapeutic agents.

References

- BenchChem. Technical Guide: 4-Iodo-1-methyl-1H-pyrazol-3-amine (CAS No. 150187-16-9).

- Yuriev, Y. K., & Magdesieva, N. N. (2009). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2010(5), 227-241.

- Li, S., et al. (2022). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Green Chemistry.

-

Wang, Y., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(31), 20085-20089. Available from: [Link]

- Wang, Y., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(31), 20085-20089.

-

Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available from: [Link]

-

ResearchGate. Conversions after given time of the aza‐Michael addition of 1 and 2 to acrylonitrile. Available from: [Link]

- Google Patents. US5128480A - Preparation of 3-methylpyrazole.

-

PubMed. Synthesis of E- And Z-pyrazolylacrylonitriles and Their Evaluation as Novel Antioxidants. Available from: [Link]

-

Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available from: [Link]

-

Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(28), 21691-21703. Available from: [Link]

-

Kabalka, G. W., et al. (2012). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Molecules, 17(5), 5485-5494. Available from: [Link]

-

U.S. Environmental Protection Agency. 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. CompTox Chemicals Dashboard. Available from: [Link]

-

Chemistry Stack Exchange. Pyrazole iodination. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3H-pyrazoles. Available from: [Link]

-

DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3385. Available from: [Link]

-

precisionFDA. 3-CYCLOPENTYL-3-(4-(7-(HYDROXYMETHYL)PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE, (3R)-. Available from: [Link]

- Google Patents. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H). Available from: [https://www.rjpbcs.com/pdf/2016_7(4)/[5].pdf]([Link]5].pdf)

-

PubMed. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Available from: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

-

DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]

-

Kapri, A., et al. (2022). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available from: [Link]

-

SciSpace. Preparation method of ruxolitinib intermediate (3R)-3-(4-Br-1H-pyrazole-1-yl)-cyclopentyl propanenitrile. Available from: [Link]

-

DSpace@MIT. Bioorthogonal 4H-pyrazole “click” reagents. Available from: [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

-

KTU ePubl. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available from: [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6243. Available from: [Link]

- Google Patents. CN105801484A - Preparation method of pyrazolyl acrylonitrile compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Methylpyrazole | 1453-58-3 [chemicalbook.com]

- 15. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Part 1: Introduction

Overview of Pyrazole Derivatives in Research and Drug Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, dipole moment, and structural rigidity.[2] Its derivatives have led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, highlighting the therapeutic significance of this chemical motif.[3] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize drug-like characteristics.[4]

Introduction to 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a functionalized pyrazole derivative that holds considerable promise as a versatile building block in synthetic and medicinal chemistry. Its structure incorporates several key features: a 4-iodopyrazole core, which provides a handle for further chemical modifications such as cross-coupling reactions; a methyl group at the 3-position, influencing the electronic properties of the ring; and an N-propanenitrile side chain, which can modulate solubility and serve as a potential interaction point with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the synthesis, analytical characterization, and key physicochemical properties of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile. It is intended for researchers, scientists, and drug development professionals. The guide offers detailed, step-by-step experimental protocols for the synthesis and determination of critical parameters such as melting point, solubility, lipophilicity (LogP), and acidity/basicity (pKa). Furthermore, it provides insights into the expected spectroscopic signatures (NMR, IR, MS) and discusses important safety and handling considerations.

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile can be logically approached through a two-step sequence. The primary disconnection is at the N1-alkyl bond, suggesting an aza-Michael addition of a 4-iodo-3-methyl-1H-pyrazole precursor to acrylonitrile. The 4-iodo-3-methyl-1H-pyrazole itself can be synthesized from 3-methyl-1H-pyrazole via electrophilic iodination. This synthetic strategy is advantageous as it utilizes readily available starting materials and employs well-established reaction methodologies.

Caption: Proposed synthetic pathway for 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Experimental Protocol for the Synthesis of 4-Iodo-3-methyl-1H-pyrazole (Precursor)

Rationale: The direct iodination of pyrazoles is a common and effective method. The use of molecular iodine in the presence of an oxidizing agent like Ceric Ammonium Nitrate (CAN) provides a mild and efficient way to achieve regioselective iodination at the C4 position of the pyrazole ring.[5]

Materials:

-

3-Methyl-1H-pyrazole

-

Iodine (I₂)

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (10 mL), add iodine (1.2 mmol).

-

Add Ceric Ammonium Nitrate (1.2 mmol) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-iodo-3-methyl-1H-pyrazole.

Experimental Protocol for the Aza-Michael Addition to Synthesize 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Rationale: The aza-Michael addition is a highly efficient method for the N-alkylation of pyrazoles with α,β-unsaturated nitriles like acrylonitrile.[6][7] The reaction can often be performed under mild, base-catalyzed conditions.

Materials:

-

4-Iodo-3-methyl-1H-pyrazole

-

Acrylonitrile

-

Cesium carbonate (Cs₂CO₃) or another suitable base

-

Tetrahydrofuran (THF) or another suitable aprotic solvent

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 4-iodo-3-methyl-1H-pyrazole (1.0 mmol) in THF (10 mL), add acrylonitrile (1.5 mmol) and cesium carbonate (0.2 mmol).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion (typically 12-24 hours), filter the reaction mixture to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Analytical Characterization

Expected Chemical Shifts and Coupling Constants:

-

¹H NMR: The spectrum is expected to show a singlet for the pyrazole C5-H proton, a singlet for the methyl group protons, and two triplets for the methylene protons of the propanenitrile side chain. The C5-H proton of 4-iodopyrazoles typically appears as a singlet in the aromatic region.[8]

-

¹³C NMR: The spectrum should display signals for the pyrazole ring carbons, the methyl carbon, the two methylene carbons, and the nitrile carbon. The C4 carbon bearing the iodine atom will show a characteristic upfield shift compared to the unsubstituted pyrazole.

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra using appropriate software to determine chemical shifts (ppm) and coupling constants (Hz).

Expected Characteristic Absorption Bands:

-

C≡N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretches: Aromatic ring stretching vibrations for the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

-

C-H stretches: Aliphatic C-H stretching from the methyl and methylene groups will appear around 2850-3000 cm⁻¹, and aromatic C-H stretching may be observed above 3000 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Prepare a sample of the compound, either as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected Molecular Ion Peak and Fragmentation Pattern:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (261.06 g/mol ).

-

Fragmentation: Characteristic fragmentation patterns for pyrazoles include the loss of HCN and N₂.[9] The presence of iodine will also influence the fragmentation, with a potential loss of the iodine atom.

Experimental Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI, or electron ionization - EI).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Part 3: Physicochemical Properties

Overview and Importance of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, lipophilicity, and pKa directly influence a drug's ability to be absorbed, distributed to its target, and eventually eliminated from the body. Early characterization of these properties is essential for identifying promising drug candidates and guiding lead optimization efforts.

Tabulated Summary of Predicted and Estimated Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈IN₃ | Calculated |

| Molecular Weight | 261.06 g/mol | Calculated |

| Melting Point | Estimated: 80-100 °C | Based on similar N-substituted pyrazoles[10] |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| LogP | Estimated: 1.5 - 2.5 | Based on related iodinated pyrazoles and the presence of the nitrile group |

| pKa (conjugate acid) | Estimated: 1.5 - 2.5 | Based on related pyrazole derivatives[11] |

| Solubility | ||

| - Water | Low | Estimated |

| - Polar Aprotic Solvents (DMSO, DMF) | High | General property of pyrazoles[12] |

| - Alcohols (Ethanol, Methanol) | Moderate to High | General property of pyrazoles[12] |

| - Nonpolar Solvents (Hexane) | Low | General property of pyrazoles[12] |

Note: Estimated values are based on data from structurally related compounds and should be confirmed by experimental determination.

Detailed Discussion and Experimental Protocols for Determination

Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. A sharp melting point range is indicative of a pure substance.

Caption: Workflow for melting point determination.

Experimental Protocol for Melting Point Determination:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to get an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Discussion of Expected Solubility: 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in alcohols such as ethanol and methanol.[12] Its aqueous solubility is likely to be low due to the presence of the iodinated pyrazole ring and the relatively nonpolar propanenitrile side chain.[13]

Caption: Workflow for the shake-flask solubility determination method.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent of interest (e.g., water, buffer, organic solvent).

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration through a syringe filter.

-

Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

-

Express the solubility in units of mg/mL or mol/L.

Explanation of LogP and its Importance: The partition coefficient (P), or its logarithm (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (typically octanol) and a polar solvent (water). It is a key indicator of a compound's lipophilicity and is crucial for predicting its ability to cross biological membranes.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.

-

Add a known volume of this stock solution to a vial containing a known volume of the other phase (e.g., add the octanol solution to water).

-

Shake the vial vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate.

-

Determine the concentration of the compound in both the aqueous and octanolic layers using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Discussion of the Expected Basicity: The pyrazole ring is weakly basic due to the presence of the sp²-hybridized nitrogen atom, which can be protonated. The pKa of the conjugate acid of unsubstituted pyrazole is approximately 2.3-2.5.[11] The substituents on the ring will influence this value, but the compound is expected to remain a weak base.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Part 4: Safety and Handling

General Safety Precautions for Handling Iodinated Organic Compounds

Iodinated organic compounds should be handled with care, as they can be harmful if inhaled, ingested, or absorbed through the skin. It is important to work in a well-ventilated area, preferably in a fume hood.[14] Avoid creating dust if the compound is a solid.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn to protect clothing and skin.

Disposal Guidelines

Dispose of waste containing the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Part 5: Potential Applications and Future Directions

Role as a Building Block in Medicinal Chemistry

The presence of the iodo group at the C4 position makes 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile an excellent substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the facile introduction of diverse substituents at this position, enabling the rapid generation of compound libraries for biological screening.

Potential as a Scaffold for Kinase Inhibitors or other Bioactive Molecules

The pyrazole scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif. The N-propanenitrile side chain could potentially be involved in additional interactions with the protein target. The ability to functionalize the C4 position provides an avenue for exploring structure-activity relationships and optimizing potency and selectivity.

Future Research and Optimization

Future research could focus on exploring the reactivity of the iodo group in various cross-coupling reactions to synthesize a range of novel derivatives. These derivatives could then be screened for their biological activity against various targets. Further studies to experimentally determine the precise physicochemical properties of this compound and its derivatives would be valuable for developing quantitative structure-activity relationships (QSAR).

Part 6: References

-

Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (2026). PMC. Retrieved from [Link]

-

Conversions after given time of the aza‐Michael addition of 1 and 2 to... (n.d.). ResearchGate. Retrieved from [Link]

-

Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). RSC Publishing. Retrieved from [Link]

-

Iodine - SAFETY DATA SHEET. (n.d.). Southern Cross University. Retrieved from [Link]

-

Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (2022, July 1). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. (2025, June 23). The Women University Multan. Retrieved from [Link]

-

Synthesis of E- And Z-pyrazolylacrylonitriles and Their Evaluation as Novel Antioxidants. (n.d.). PubMed. Retrieved from [Link]

-

Safety Data Sheet: Iodine. (n.d.). Carl ROTH. Retrieved from [Link]

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025, August 6). Wiley Online Library. Retrieved from [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved from [Link]

-

Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]

-

WO2016063294A3 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof. (n.d.). Google Patents. Retrieved from

-

Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

-

5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021, February 25). PubMed. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

-

US5128480A - Preparation of 3-methylpyrazole. (n.d.). Google Patents. Retrieved from

-

Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2020, June 19). Patsnap. Retrieved from

-

Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen. Retrieved from [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Journal of Chemical Sciences. Retrieved from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Review and Letters. Retrieved from [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cs 2 CO 3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02314H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, a heterocyclic building block of significant interest in medicinal chemistry. The pyrazole core is a well-established pharmacophore, and the strategic incorporation of an iodo group at the 4-position, a methyl group at the 3-position, and a propanenitrile substituent at the 1-position creates a versatile scaffold for the synthesis of novel therapeutic agents. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its critical applications in drug development, particularly in the realm of kinase inhibitors, and outlines essential safety and handling procedures. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of Substituted Pyrazoles

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[1]

The subject of this guide, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, is a prime example of a strategically functionalized pyrazole. The key features that underscore its importance in drug discovery are:

-

The 4-Iodo Group: This serves as a crucial synthetic handle for introducing molecular diversity. The carbon-iodine bond is readily activated in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, and amino moieties.[2] This late-stage functionalization is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead compound. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in enhancing ligand-protein binding affinity and selectivity.[1]

-

The 3-Methyl Group: This substituent can provide beneficial steric interactions within a target's binding pocket and can influence the molecule's overall lipophilicity and metabolic stability.

-

The 1-Propanenitrile Group: This flexible chain can orient the pyrazole core within a binding site and the nitrile group can act as a hydrogen bond acceptor.

This guide will provide the necessary technical details for researchers to effectively utilize this valuable building block in their drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1006508-22-0 | [3] |

| Molecular Formula | C₇H₈IN₃ | [3] |

| Molecular Weight | 261.06 g/mol | [3] |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar iodo-pyrazoles |

| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from general pyrazole derivative solubility |

| Predicted LogP | 1.7586 (for the chloro-analog) | [4] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų (for the chloro-analog) | [4] |

Note: Experimentally determined data for some properties of this specific compound are not widely available in the public domain. The provided information for appearance, solubility, LogP, and TPSA is based on closely related analogs and established chemical principles.

Synthesis Protocol: A Validated Approach

The synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile can be achieved through a reliable and scalable two-step process starting from commercially available 3-methyl-1H-pyrazole. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Step 1: Synthesis of 3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile

This step involves a Michael addition of 3-methyl-1H-pyrazole to acrylonitrile. The use of a catalytic amount of a strong, non-nucleophilic base is crucial to deprotonate the pyrazole nitrogen, thereby activating it for nucleophilic attack on the electron-deficient alkene of acrylonitrile.

Materials and Reagents:

-

3-Methyl-1H-pyrazole

-

Acrylonitrile

-

Triton B (40% in methanol) or another suitable base (e.g., sodium hydride)

-

Toluene or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methyl-1H-pyrazole (1.0 eq) in toluene.

-

Base Addition: Add a catalytic amount of Triton B (e.g., 0.05 eq) to the solution.

-

Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Causality and Validation: The choice of an aprotic solvent like toluene prevents unwanted side reactions. The aqueous work-up effectively removes the base catalyst and any unreacted starting materials. Successful synthesis can be confirmed by ¹H NMR spectroscopy, where the appearance of signals corresponding to the propanenitrile moiety (two triplets) and the disappearance of the N-H proton of the starting pyrazole will be observed.

Step 2: Synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

This step is an electrophilic iodination of the pyrazole ring at the electron-rich C4 position. N-Iodosuccinimide (NIS) is an effective and easy-to-handle iodinating agent for this transformation.

Materials and Reagents:

-

3-(3-Methyl-1H-pyrazol-1-yl)propanenitrile (from Step 1)

-

N-Iodosuccinimide (NIS)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile (1.0 eq) in acetonitrile.

-

Addition of NIS: Add N-Iodosuccinimide (1.05 eq) portion-wise to the solution at room temperature. The reaction is typically stirred in the dark to prevent light-induced side reactions.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Causality and Validation: Acetonitrile is a suitable polar aprotic solvent for this reaction. The use of a slight excess of NIS ensures complete conversion of the starting material. The sodium thiosulfate wash is a critical step to remove any residual iodine, which can interfere with subsequent reactions. The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of the C4-H proton signal and the downfield shift of the C5-H proton signal are indicative of successful iodination.

Applications in Drug Discovery

The primary utility of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrazole core can effectively mimic the adenine ring of ATP, the natural substrate for kinases, and can form key hydrogen bonding interactions with the hinge region of the kinase active site.[2]

The 4-iodo substituent on 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile allows for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions. This enables the exploration of the "selectivity pocket" of the kinase active site, leading to the development of potent and selective inhibitors. For instance, coupling with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) can introduce aryl, heteroaryl, or alkynyl groups that can occupy hydrophobic regions of the ATP-binding site, thereby enhancing potency.[6]

Illustrative Kinase Inhibitor Synthesis Workflow

Caption: Application in the synthesis of kinase inhibitors via cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for the development of potent and selective kinase inhibitors. The synthetic protocols and applications outlined in this guide are based on established and reliable chemical principles, providing a solid foundation for researchers to leverage the potential of this important molecule in their quest for novel therapeutics.

References

-

PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. National Center for Biotechnology Information. Available from: [Link]

-

U.S. Environmental Protection Agency. 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. CompTox Chemicals Dashboard. Available from: [Link]

-

The Royal Society of Chemistry. 1HNMR δ values for. Available from: [Link]

-

PubChemLite. 4-iodo-1-methyl-3-(propan-2-yl)-1h-pyrazole. Available from: [Link]

-

PubMed. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Available from: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Available from: [Link]

-

PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link]

-

DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

-

ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

- Google Patents. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile.

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]

-

NMR-Spectroscopy in Drug Analysis Quantitative NMR Spectroscopy. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

Comprehensive Technical Guide: Molecular Weight and Structural Characterization of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Specifically, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a highly versatile synthetic intermediate. Featuring an electrophilic iodine handle and a polar propanenitrile motif, it is frequently utilized in the synthesis of kinase inhibitors and pesticidal compositions[1].

This technical whitepaper deconstructs the structural properties of this compound, detailing its precise molecular weight of 261.06 g/mol , the underlying synthetic causality, and the analytical methodologies required to validate its structural integrity in high-throughput research environments.

Structural Deconstruction & Molecular Weight Calculation

The chemical formula for 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is C₇H₈IN₃ . Its architecture is built upon a 1H-pyrazole core, substituted at the N1 position with a propanenitrile group, at the C3 position with a methyl group, and at the C4 position with an iodine atom.

Understanding the exact atomic contributions is critical for mass spectrometry and stoichiometric calculations during scale-up. Isomeric pyrazole-carbonitriles with identical formulas (e.g., 4-iodo-1-isopropyl-1H-pyrazole-5-carbonitrile) share this exact molecular weight, necessitating rigorous analytical distinction[].

Quantitative Mass Contribution Table

The following table summarizes the stoichiometric mass contributions of each element based on standard atomic weights:

| Element | Atom Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 7 | 12.011 | 84.077 | 32.20% |

| Hydrogen (H) | 8 | 1.008 | 8.064 | 3.09% |

| Iodine (I) | 1 | 126.904 | 126.904 | 48.61% |

| Nitrogen (N) | 3 | 14.007 | 42.021 | 16.10% |

| Total | 19 | - | 261.066 | 100.00% |

Note: While the average molecular weight is 261.06 g/mol , high-resolution mass spectrometry (HRMS) relies on the monoisotopic exact mass, which is calculated as 260.976 Da .

Synthetic Workflow & Regioselectivity

The assembly of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile typically proceeds via a two-step sequence: electrophilic iodination followed by Michael addition (N-alkylation).

Causality of Experimental Choices:

-

Iodination: 3-Methyl-1H-pyrazole is reacted with iodine in the presence of an oxidizing agent (e.g., iodic acid). The electron-rich C4 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution, yielding 4-iodo-3-methyl-1H-pyrazole[3].

-

N-Alkylation & Regioselectivity: The intermediate is subjected to alkylation with acrylonitrile under basic conditions[4]. Because the starting 4-iodo-3-methyl-1H-pyrazole exists in tautomeric equilibrium, the reaction yields a mixture of 1,3- and 1,5-disubstituted regioisomers. The steric hindrance imposed by the adjacent 3-methyl group directs the thermodynamic preference toward the 1,3-isomer. However, chromatographic separation is strictly required to isolate the pure 261.06 g/mol target from the 1,5-byproduct.

Figure 1. Synthetic pathway and regioselective alkylation yielding the 261.06 g/mol target.

Analytical Methodology: Verification of Molecular Weight

A common pitfall in the mass spectrometry of halogenated compounds is conflating the average molecular weight (261.06 g/mol ) with the monoisotopic exact mass (260.976 Da). The following self-validating LC-MS protocol ensures accurate identification.

Protocol: High-Resolution LC-MS Verification

Objective: To confirm the exact mass and structural purity of the synthesized compound.

-

Step 1: Sample Preparation. Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:100 in a 50:50 mixture of MeCN and H₂O containing 0.1% Formic Acid (FA).

-

Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ species in the electrospray source.

-

-

Step 2: Chromatographic Separation. Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% MeCN (0.1% FA) over 5 minutes.

-

Causality: The lipophilic iodo group requires a non-polar stationary phase; the gradient ensures sharp peak elution and resolves any residual 1,5-regioisomer.

-

-

Step 3: Ionization & Detection. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Step 4: Self-Validating Data Analysis. Extract the ion chromatogram for m/z 261.98 to 262.00.

-

Validation Checkpoint: Iodine is a monoisotopic element (100% abundance of ¹²⁷I). Unlike brominated or chlorinated analogs, this mass spectrum will not exhibit an M+2 isotope peak. The presence of a solitary [M+H]+ peak at 261.984 m/z , accompanied only by a minor M+1 peak (~7.7% relative intensity due to natural ¹³C abundance), self-validates the absence of Cl/Br and confirms the C₇H₈IN₃ formula.

-

Figure 2. Step-by-step LC-MS workflow for verifying the exact mass of 260.98 Da.

Downstream Applications: Cross-Coupling in Drug Discovery

The strategic incorporation of the 4-iodo moiety serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura[5] and Sonogashira couplings[3].

Compared to bromo- or chloro-pyrazoles, the iodo-pyrazole exhibits a significantly lower bond dissociation energy (C-I ≈ 65 kcal/mol vs. C-Br ≈ 81 kcal/mol). This thermodynamic advantage facilitates rapid oxidative addition to Pd(0) catalysts at lower temperatures. This mechanism is heavily exploited in the synthesis of complex kinase inhibitors and novel pesticidal agents[1], where the propanenitrile group subsequently acts as a polar, hinge-binding, or solubility-enhancing motif.

Figure 3. Utilization of the 4-iodo handle in Pd-catalyzed cross-coupling reactions.

References

- US8901153B2 - Pesticidal compositions and processes related thereto. Google Patents.

-

TWO-STAGE SONOGASHIRA COUPLING METHOD IN THE SYNTHESIS OF AUXIN ACTIVE ACETYLENES . Clockss.org. Available at: [Link]

- WO2019069270A1 - Modulators of stimulator of interferon genes (STING). Google Patents.

Sources

- 1. US8901153B2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 1-(3,4-Dichlorobenzyl)-4-nitro-1H-pyrazole| [benchchem.com]

- 5. WO2019069270A1 - Modulators of stimulator of interferon genes (sting) - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, a substituted pyrazole with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its chemical identity, a proposed synthetic pathway, and its potential applications, with a focus on its role as a scaffold for the development of novel therapeutic agents.

Introduction and Chemical Identity

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of numerous pharmaceuticals.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical stability and functionality, making it a privileged scaffold in drug design.[3][4] The presence of an iodo group at the 4-position, a methyl group at the 3-position, and a propanenitrile substituent at the N1-position provides multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

IUPAC Name: 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile[5]

Synonyms: 4-Iodo-3-methyl-1H-pyrazole-1-propanenitrile[5]

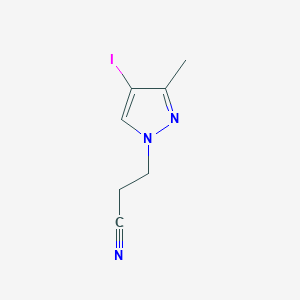

Chemical Structure:

Figure 1: Chemical structure of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Physicochemical and Spectral Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₈IN₃[5] |

| Molecular Weight | 261.06 g/mol [5] |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate) and poorly soluble in water. |

| LogP | Estimated to be in the range of 1.5 - 2.5 |

Predicted Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the methyl protons, and the two methylene groups of the propanenitrile chain. The chemical shifts would be influenced by the electron-withdrawing effects of the iodo and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the pyrazole ring carbons, the methyl carbon, the two methylene carbons, and the nitrile carbon.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 261, with a characteristic isotopic pattern due to the presence of iodine.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile can be envisioned in a two-step process starting from the commercially available 3-methyl-1H-pyrazole. This proposed pathway is based on well-established methodologies for the iodination and N-alkylation of pyrazoles.[6][7][8]

Figure 2: Proposed two-step synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile.

Step 1: Synthesis of 4-Iodo-3-methyl-1H-pyrazole

Principle: The first step involves the regioselective iodination of 3-methyl-1H-pyrazole at the C4 position. This is a common electrophilic substitution reaction on the pyrazole ring. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Iodo-3-methyl-1H-pyrazole.

Step 2: Synthesis of 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile

Principle: The second step is the N-alkylation of the synthesized 4-Iodo-3-methyl-1H-pyrazole with 3-chloropropanenitrile. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the chloropropanenitrile. The use of a base is crucial to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.[7][8]

Experimental Protocol:

-

Reaction Setup: To a solution of 4-Iodo-3-methyl-1H-pyrazole (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 3-chloropropanenitrile (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, can be purified by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][9] The title compound, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile, serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibitors

The propanenitrile moiety is a key structural feature in several selective kinase inhibitors. For instance, derivatives of 3-(1H-pyrazol-1-yl)propanenitrile have been investigated as selective TYK2 inhibitors for the treatment of inflammatory bowel disease.[10] The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site. The iodo group on the pyrazole ring of the title compound provides a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of a vast chemical space for the development of potent and selective kinase inhibitors.

Figure 3: Utility of the title compound in the synthesis of kinase inhibitors via cross-coupling reactions.

Other Potential Therapeutic Areas

Given the broad biological profile of pyrazole derivatives, 3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile could also serve as a starting material for the synthesis of compounds with potential applications in:

-

Oncology: Many pyrazole-containing molecules exhibit potent anticancer activity.[1]

-

Infectious Diseases: Pyrazole derivatives have shown promising antibacterial and antifungal properties.[11]

-

Neurological Disorders: Certain pyrazole compounds have been investigated for their neuroprotective effects.[12]

Conclusion

3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanenitrile is a strategically functionalized heterocyclic compound with significant potential in drug discovery and development. Its straightforward proposed synthesis and the presence of multiple reactive sites make it an attractive building block for the creation of diverse molecular libraries. The combination of the privileged pyrazole core with a propanenitrile side chain and a modifiable iodo group positions this molecule as a valuable starting point for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem. Retrieved from [Link]

-

Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research and Reviews. Retrieved from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Retrieved from [Link]

-

pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. Retrieved from [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). PDF. Retrieved from [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved from [Link]

-

Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved from [Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020, December 10). Angewandte Chemie International Edition. Retrieved from [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI. Retrieved from [Link]

-

4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole. (2025, October 15). EPA. Retrieved from [Link]

-

3-(1H-Pyrazol-1-yl)propanenitrile. (n.d.). PubChem. Retrieved from [Link]

-

3-CYCLOPENTYL-3-(4-(7-(HYDROXYMETHYL)PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE, (3R)-. (n.d.). precisionFDA. Retrieved from [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved from [Link]

-

Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2021, February 25). PubMed. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential against 6-OHDA Induced Neurotoxicity Model. (2025, March 7). Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 10. Discovery of 3-(4-(2-((1 H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1 H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. turkjps.org [turkjps.org]

An In-depth Technical Guide to the Biological Activity of Iodinated Pyrazole Compounds

Introduction: The Strategic Role of Iodine in Pyrazole-Based Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of clinically approved drugs with activities spanning anti-inflammatory, analgesic, and anticancer applications.[3][4][5] The synthetic tractability of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune its physicochemical and pharmacological properties.

A particularly effective strategy for modulating biological activity is the introduction of halogen atoms. Among the halogens, iodine possesses a unique combination of properties—large atomic size, high polarizability, and the ability to form strong halogen bonds—that make it a powerful tool in drug design.[6] The incorporation of iodine into a pyrazole scaffold can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity for its biological target. This guide provides a technical overview of the diverse biological activities of iodinated pyrazole compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

Iodinated pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[3][7][8] The presence of iodine often enhances the potency, likely by improving membrane permeability or by engaging in specific interactions within the target protein's binding pocket.

Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3][9] For instance, certain iodinated pyrazoles have been shown to trigger the intrinsic apoptosis pathway by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX, leading to caspase activation and eventual cell death.[3]

Another key target is the microtubule network, a critical component of the cytoskeleton involved in cell division.[10] Some pyrazole-chalcone hybrids have demonstrated potent anticancer activity by inhibiting tubulin polymerization, arresting the cell cycle in the G2/M phase and ultimately leading to apoptotic cell death.[11] The iodinated analogues within these series often exhibit superior activity.

Structure-Activity Relationship (SAR) Insights